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Compound of Interest

Compound Name: 1-Methylindene, (R)-

Cat. No.: B15469689 Get Quote

Introduction

(R)-1-Methylindene is a chiral aromatic hydrocarbon of significant interest in organic synthesis

and materials science. Its rigid, asymmetric scaffold makes it a valuable building block for the

development of chiral ligands, catalysts, and pharmaceutical intermediates. A thorough

understanding of its spectroscopic properties is paramount for its identification,

characterization, and quality control. This technical guide provides an in-depth overview of the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-

methylindene. While the focus is on the (R)-enantiomer, it is important to note that standard

NMR, IR, and MS spectra are identical for both enantiomers. Chiral-specific techniques, such

as vibrational circular dichroism (VCD) for IR or the use of chiral solvating agents in NMR,

would be required to distinguish between the (R) and (S) forms. The data presented herein is

for 1-methylindene, with the understanding that it is representative of the (R)-enantiomer.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Methylindene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available Data not available Data not available Data not available

¹³C NMR (Carbon NMR) Data[1]

Chemical Shift (δ) ppm Assignment

14.9 CH₃

42.5 C1

121.2 C7

123.6 C4

125.1 C3

126.3 C5

128.7 C6

135.2 C2

143.9 C8

146.8 C9

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

Data not available Data not available Data not available

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum[2]
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m/z Relative Intensity (%) Assignment

130 100 [M]⁺ (Molecular Ion)

129 85 [M-H]⁺

115 80 [M-CH₃]⁺

63 20 C₅H₃⁺

51 15 C₄H₃⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are intended as a guide and may be adapted based on the specific

instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-Methylindene is prepared by dissolving approximately 10-20 mg of the

compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5

mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For

¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C

NMR, a larger number of scans (1024 or more) is usually required due to the lower natural

abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds. Chemical shifts are

referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methylindene, which is a liquid at room temperature, can be obtained

using a Fourier Transform Infrared (FTIR) spectrometer. A neat thin film of the liquid is prepared

by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the

sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. A dilute solution of 1-Methylindene in a volatile organic solvent (e.g., methanol or

dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for

separation and purification. For direct infusion, the sample is introduced via a heated probe.

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically

70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass

analyzer (e.g., a quadrupole) and detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of an organic compound like (R)-1-Methylindene.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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